molecular formula C16H11ClN4O5 B3863106 2-(3-chlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B3863106
M. Wt: 374.73 g/mol
InChI Key: LYXHIDRSVGFIRG-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group, a nitro group, and an indole moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of hydrazide intermediate: The 3-chlorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation with indole derivative: The hydrazide intermediate is then condensed with a suitable indole derivative, such as 5-nitro-2-oxo-1,2-dihydroindole-3-carbaldehyde, under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the chlorophenoxy position.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug development.

    Medicine: Its unique structure allows for exploration in medicinal chemistry for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and indole moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)propionamide: Shares the chlorophenoxy group but lacks the indole and nitro functionalities.

    4-chlorophenoxyacetic acid: Similar chlorophenoxy structure but different functional groups.

Uniqueness

2-(3-chlorophenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to the combination of its chlorophenoxy, nitro, and indole groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of 2-(3-chlorophenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O5/c17-9-2-1-3-11(6-9)26-8-14(22)19-20-15-12-7-10(21(24)25)4-5-13(12)18-16(15)23/h1-7,18,23H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXHIDRSVGFIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 3
2-(3-chlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(3-chlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 5
2-(3-chlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 6
2-(3-chlorophenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

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